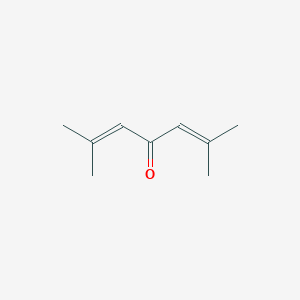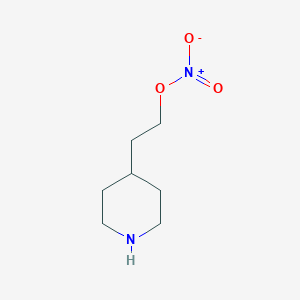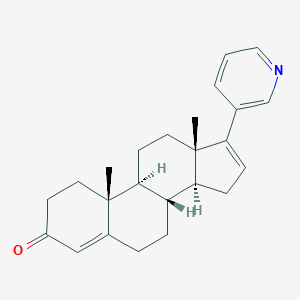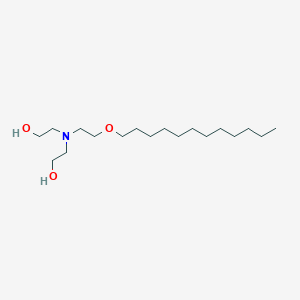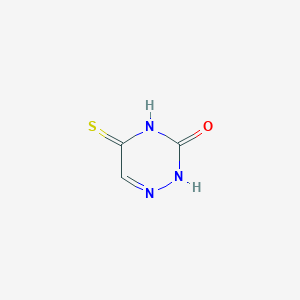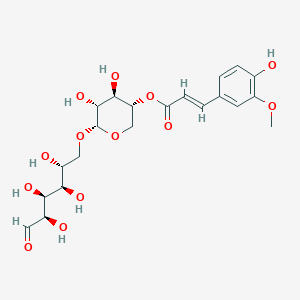
O,O-Dimethyl dithiophosphate
概要
説明
O,O-Dimethyl dithiophosphate: is an organophosphorus compound with the molecular formula C2H7O2PS2. It is a colorless to light yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in the synthesis of various organophosphorus pesticides, including insecticides and herbicides .
作用機序
Target of Action
O,O-Dimethyl dithiophosphate, also known as Dimethylphosphorodithioate, is primarily used as an intermediate in the production of various organophosphorus pesticides . The primary targets of this compound are pests such as insects, mites, and aphids that affect agricultural crops .
Mode of Action
This compound belongs to the organophosphate class of compounds. The mode of action of organophosphates involves the inhibition of the enzyme acetylcholinesterase (AChE) at nerve endings . Under normal circumstances, AChE binds to the neurotransmitter acetylcholine, breaking it down and ending the signal transmission between nerve cells. When AChE is inhibited, acetylcholine accumulates, leading to overstimulation of the nerves, which can be toxic to pests .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic system. This system is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts this pathway, leading to an overstimulation of the nerves .
Pharmacokinetics
It may be metabolized in the liver and excreted through the kidneys . Its bioavailability would depend on the route of exposure and the specific properties of the compound.
Result of Action
The result of this compound’s action is the overstimulation of the nervous system in targeted pests, leading to their death . This makes it an effective ingredient in pesticides.
生化学分析
Biochemical Properties
O,O-Dimethyl dithiophosphate participates in biochemical reactions primarily as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting acetylcholinesterase, this compound disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts. This accumulation results in continuous nerve signal transmission, causing overstimulation of muscles and glands . Additionally, this compound interacts with other enzymes and proteins involved in oxidative stress responses, potentially leading to cellular damage .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of acetylcholinesterase leads to excessive acetylcholine levels, which can cause continuous stimulation of cholinergic receptors on cell surfaces . This overstimulation can result in muscle twitching, respiratory distress, and other symptoms of organophosphate poisoning. Furthermore, this compound can induce oxidative stress, leading to DNA damage and apoptosis in affected cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to the active site of acetylcholinesterase . This binding inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine. The compound’s interaction with acetylcholinesterase involves the formation of a stable phosphorylated enzyme complex, which is resistant to hydrolysis . This inhibition disrupts normal neurotransmission, leading to the toxic effects observed in organophosphate poisoning .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions but can degrade when exposed to heat, light, or moisture . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent inhibition of acetylcholinesterase, leading to prolonged toxic effects on cellular function . These effects include sustained oxidative stress, DNA damage, and apoptosis in affected cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can cause mild symptoms of acetylcholinesterase inhibition, such as muscle twitching and increased salivation . At higher doses, this compound can lead to severe toxicity, including respiratory failure, convulsions, and death . Studies have shown that the compound’s toxic effects are dose-dependent, with a clear threshold for adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as an organophosphate insecticide . The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the compound’s overall toxicity . The metabolic pathways of this compound also involve conjugation reactions, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its toxic effects . The distribution of this compound is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and organelles involved in its metabolism and detoxification . The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes for metabolic processing . Additionally, this compound may accumulate in mitochondria, contributing to oxidative stress and mitochondrial dysfunction . The compound’s localization within specific cellular compartments is crucial for understanding its biochemical and toxicological effects .
準備方法
Synthetic Routes and Reaction Conditions: O,O-Dimethyl dithiophosphate can be synthesized through the esterification reaction between phosphorus pentasulfide and methanol. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the synthesis involves adding phosphorus pentasulfide to methanol in a reaction vessel. The mixture is stirred and heated to a temperature range of 40-45°C for about 2 hours. After the addition is complete, the reaction is continued at 50-55°C for another 2 hours. The product is then cooled to 35°C and collected .
化学反応の分析
Types of Reactions: O,O-Dimethyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphorothioates.
Substitution: It reacts with alkyl halides to form alkylated derivatives.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides such as methyl iodide are used under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions
Major Products Formed:
Oxidation: Phosphorothioates.
Substitution: Alkylated phosphorodithioates.
Hydrolysis: Phosphoric acid derivatives
科学的研究の応用
O,O-Dimethyl dithiophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting enzyme inhibition.
Industry: It is used in the production of pesticides and herbicides
類似化合物との比較
O,O-Diethyl dithiophosphate: Similar in structure but with ethyl groups instead of methyl groups.
Ammonium diethyl dithiophosphate: The ammonium salt of diethyl dithiophosphoric acid.
Dimethyl dithiophosphoric acid: A related compound with similar chemical properties
Uniqueness: O,O-Dimethyl dithiophosphate is unique due to its specific use as an intermediate in the synthesis of various organophosphorus pesticides. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2/c1-3-5(6,7)4-2/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGGKXNYNPJFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1066-97-3 (ammonium salt), 16001-68-6 (potassium salt), 26377-29-7 (hydrochloride salt), 28867-26-7 (copper(+2) salt), 34247-29-5 (hydrochloride salt dihydrate), 24311-92-0 (Cu( 1) salt) | |
| Record name | O,O-Dimethyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027306 | |
| Record name | O,O-Dimethyldithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-80-9 | |
| Record name | O,O-Dimethyl phosphorodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Dimethyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | O,O-Dimethyldithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-dimethyl hydrogen dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K09JRW4Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Malathion, like other organophosphate insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. [, , ] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) after it transmits signals between nerve cells. By blocking AChE, malathion causes ACh to accumulate in the synapse, leading to overstimulation of nerve cells and ultimately disrupting normal nerve function. [, , ] This disruption manifests as a range of symptoms, including tremors, paralysis, and eventually death in insects. [, , ]
A: The molecular formula for malathion is C10H19O6PS2. Its molecular weight is 330.36 g/mol. [] While the provided abstracts do not delve into detailed spectroscopic characterization of malathion itself, one study discusses the synthesis and spectroscopic characterization (1H and 13C NMR, IR, and MS) of a related compound, O,O,O',O'-tetramethyl-S,S'-(2-N,N-dimethylamino-trimethylene)-bis-phosphonodithionate oxalate. []
A: Microorganisms play a significant role in the degradation of malathion. [, ] Studies have isolated and partially characterized bacteria from various sources, such as industrial effluents [], that can degrade malathion. While the exact mechanisms may vary depending on the microorganism and environmental conditions, these degradation processes contribute to reducing malathion persistence in the environment. [, ]
A: Yes, polarography has been investigated as a method for the determination of malathion (S-(1,2-Dicarbethoxyethyl)-O,O-Dimethyl Dithiophosphate). [] Further research is necessary to determine the sensitivity and selectivity of this method in complex matrices like food samples.
A: Research in the 1950s focused on finding replacements for DDT due to insect resistance. [] Organic phosphate insecticides, including malathion, were explored as alternatives. [] One study highlighted the use of baits and sprays containing these insecticides as a promising approach. []
ANone: While not explicitly discussed in the provided abstracts, the development of insecticide resistance is a well-known phenomenon. It's highly probable that malathion, like other insecticides, could contribute to resistance development in insect populations over time. This highlights the need for ongoing research into resistance mechanisms and alternative pest control strategies.
A: While malathion is generally considered less toxic to mammals compared to other organophosphates, studies have investigated its potential adverse effects. [, , ] Research on water buffalo (Bubalus bubalis) demonstrated that dermal exposure to malathion can inhibit cholinesterase activity in red blood cells and plasma. [] Additionally, elevated levels of certain serum enzymes, indicating potential liver damage, were observed. [] These findings underscore the need for careful handling and application of malathion to minimize exposure and potential health risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





